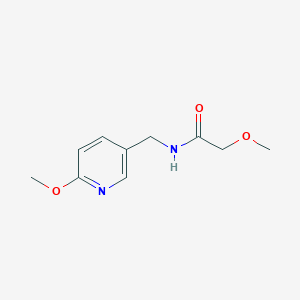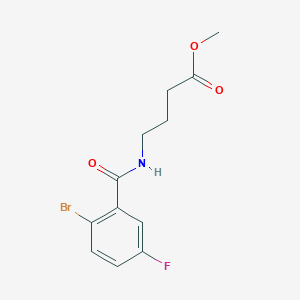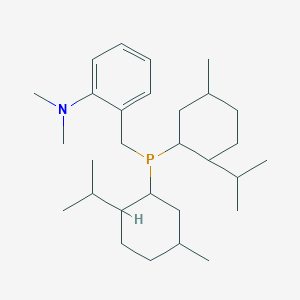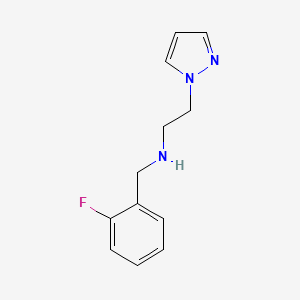
3-((3,4-Dimethylphenyl)thio)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3,4-Dimethylphenyl)thio)-N-methylpropanamide is an organic compound characterized by the presence of a thioether linkage and an amide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dimethylphenyl)thio)-N-methylpropanamide typically involves the reaction of 3,4-dimethylthiophenol with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
3-((3,4-Dimethylphenyl)thio)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Nitrated or halogenated derivatives of the aromatic ring.
科学研究应用
3-((3,4-Dimethylphenyl)thio)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-((3,4-Dimethylphenyl)thio)-N-methylpropanamide involves its interaction with specific molecular targets. The thioether and amide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations that activate or deactivate its biological activity.
相似化合物的比较
Similar Compounds
- 3-((3,4-Dimethylphenyl)thio)-N-ethylpropanamide
- 3-((3,4-Dimethylphenyl)thio)-N-isopropylpropanamide
- 3-((3,4-Dimethylphenyl)thio)-N-methylbutanamide
Uniqueness
3-((3,4-Dimethylphenyl)thio)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
属性
分子式 |
C12H17NOS |
|---|---|
分子量 |
223.34 g/mol |
IUPAC 名称 |
3-(3,4-dimethylphenyl)sulfanyl-N-methylpropanamide |
InChI |
InChI=1S/C12H17NOS/c1-9-4-5-11(8-10(9)2)15-7-6-12(14)13-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) |
InChI 键 |
LWDIWQRYOUZKMY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)SCCC(=O)NC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14910563.png)

![5,10-Dihydrocarbazolo[3,4-c]carbazole](/img/structure/B14910570.png)



![4-{[(E)-pyridin-4-ylmethylidene]amino}benzoic acid](/img/structure/B14910601.png)
![tert-Butyl 7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14910604.png)





